

# Application Note: Quantification of Lipids Using **17:1 Lyso PC** Internal Standard

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## Compound of Interest

Compound Name: 17:1 Lyso PC

Cat. No.: B11942188

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant implications for understanding disease pathogenesis and for biomarker discovery. Accurate and reproducible quantification of lipid species is paramount for meaningful biological interpretation. The use of internal standards is a cornerstone of quantitative mass spectrometry-based lipidomics, as it corrects for variations in sample preparation, extraction efficiency, and instrument response. 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine (**17:1 Lyso PC**) is a widely utilized internal standard for the quantification of various lipid classes, particularly lysophospholipids and phospholipids. Its odd-chain fatty acid (17:1) makes it distinguishable from most endogenous lipid species, which typically possess even-chain fatty acids. This application note provides a comprehensive overview and detailed protocols for the quantification of lipids using **17:1 Lyso PC** as an internal standard.

## Key Applications

The use of **17:1 Lyso PC** as an internal standard is applicable to a broad range of research areas, including:

- **Biomarker Discovery:** Identifying lipid biomarkers for various diseases such as cancer, cardiovascular diseases, and metabolic disorders.

- Drug Development: Assessing the effect of drug candidates on lipid metabolism and signaling pathways.
- Nutritional Science: Investigating the impact of dietary interventions on the lipidome.
- Basic Research: Elucidating the roles of lipids in cellular processes and signaling.

## Signaling Pathway: The Autotaxin-LPA Axis

Lysophosphatidylcholines (LPCs), which can be quantified using the **17:1 Lyso PC** standard, are not only metabolic intermediates but also precursors to potent signaling molecules. A key pathway involving LPC is the Autotaxin-Lysophosphatidic Acid (ATX-LPA) axis.[1][2][3][4][5] Extracellular LPC is hydrolyzed by the enzyme autotaxin (ATX), a secreted lysophospholipase D, to produce lysophosphatidic acid (LPA).[2][4][5] LPA is a bioactive lipid mediator that signals through at least six G protein-coupled receptors (GPCRs), designated LPA1-6.[2][3] This signaling cascade activates downstream pathways, including those involving Ras/Raf, RhoA, phosphoinositide 3-kinases (PI3K), and mitogen-activated protein kinases (MAPK), influencing a wide array of cellular processes such as cell proliferation, migration, survival, and inflammation.[3] The ATX-LPA signaling axis is crucial in both normal physiological processes and in the pathophysiology of various diseases, including cancer and fibrosis.[2][3][5]

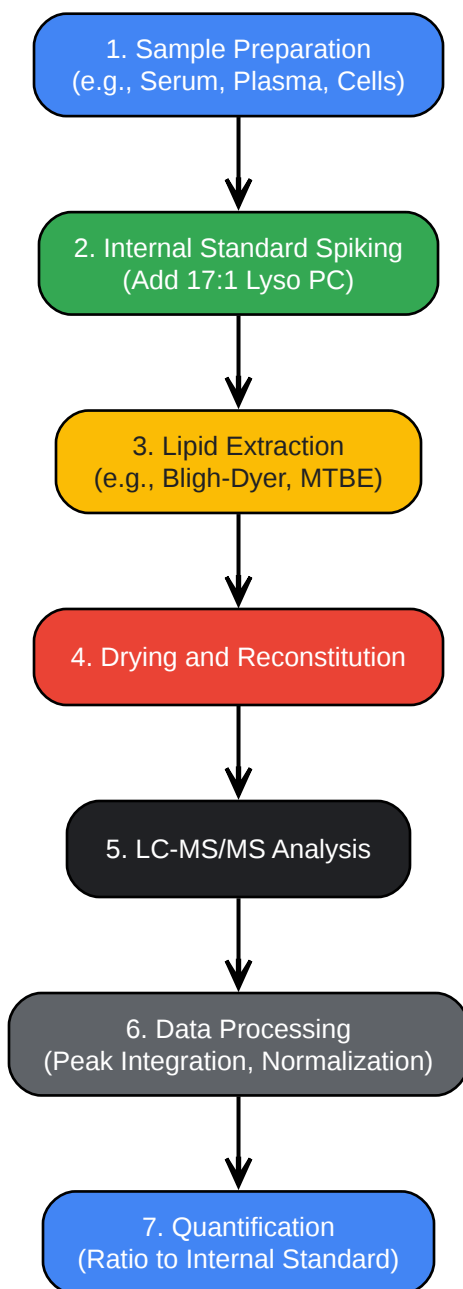


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### Autotaxin-LPA Signaling Pathway

## Experimental Workflow

The general workflow for lipid quantification using **17:1 Lyso PC** as an internal standard involves several key steps, from sample preparation to data analysis.



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### Lipid Quantification Workflow

## Experimental Protocols

### Materials and Reagents

- Internal Standard: **17:1 Lyso PC** (Avanti Polar Lipids or equivalent)
- Solvents (LC-MS grade): Methanol, Chloroform, Isopropanol, Acetonitrile, Water

- Additives: Formic acid, Ammonium acetate, Ammonium formate
- Lipid Extraction Solvents: Methyl-tert-butyl ether (MTBE)
- Sample Tubes: Glass vials with PTFE-lined caps
- Centrifuge: Capable of 4°C operation
- Nitrogen Evaporator or SpeedVac
- LC-MS/MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

## Internal Standard Stock Solution Preparation

- Prepare a stock solution of **17:1 Lyso PC** in methanol or a chloroform:methanol mixture (e.g., 2:1, v/v) at a concentration of 1 mg/mL.
- Store the stock solution at -20°C or -80°C in glass vials.
- Prepare working solutions by diluting the stock solution to the desired concentration (e.g., 10 µg/mL) with the appropriate solvent.

## Sample Preparation and Lipid Extraction

This protocol is a general guideline and may need optimization based on the sample matrix. The following is an example for serum/plasma samples.

- Thaw serum or plasma samples on ice.
- To a 1.5 mL glass tube, add 20 µL of the sample.
- Add a known amount of the **17:1 Lyso PC** internal standard working solution to each sample. The amount should be optimized to be within the linear range of the instrument and comparable to the expected levels of the analytes of interest.
- Lipid Extraction (MTBE Method):

- Add 225  $\mu$ L of cold methanol to the sample and vortex for 10 seconds.
- Add 750  $\mu$ L of cold MTBE and vortex for 10 seconds, followed by shaking for 6 minutes at 4°C.
- Induce phase separation by adding 188  $\mu$ L of LC-MS grade water and vortexing for 20 seconds.
- Centrifuge at 14,000 rpm for 2 minutes at 4°C.
- Carefully collect the upper organic phase containing the lipids into a new glass tube.
- Dry the extracted lipids under a gentle stream of nitrogen or using a SpeedVac.
- Reconstitute the dried lipid extract in an appropriate volume (e.g., 100  $\mu$ L) of the initial mobile phase (e.g., 9:1 methanol/toluene or a mixture of isopropanol:acetonitrile:water).

## LC-MS/MS Analysis

The following are example parameters and should be optimized for the specific instrument and lipid classes of interest.

### Liquid Chromatography (Reversed-Phase)

- Column: C18 column (e.g., Acquity UPLC CSH C18, 1.7  $\mu$ m, 2.1 x 100 mm)
- Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
- Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid
- Gradient: A linear gradient from 40% B to 100% B over a specified time, followed by a hold at 100% B and re-equilibration.
- Flow Rate: 0.2-0.4 mL/min
- Column Temperature: 45-55°C

- Injection Volume: 2-10  $\mu$ L

#### Mass Spectrometry (Triple Quadrupole in Positive Ion Mode for Lyso PCs)

- Ion Source: Electrospray Ionization (ESI)
- Polarity: Positive
- IonSpray Voltage: 4500-5500 V
- Temperature: 500-600°C
- Curtain Gas: 30-40 psi
- Ion Source Gas 1: 40-60 psi
- Ion Source Gas 2: 40-60 psi
- Collision Gas: Nitrogen
- Detection Mode: Multiple Reaction Monitoring (MRM)

Table 1: Example MRM Transitions for Lyso PCs

Lipid Species	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
17:1 Lyso PC (IS)	508.3	184.1	25-35
16:0 Lyso PC	496.3	184.1	25-35
18:0 Lyso PC	524.4	184.1	25-35
18:1 Lyso PC	522.4	184.1	25-35
18:2 Lyso PC	520.4	184.1	25-35
20:4 Lyso PC	544.4	184.1	25-35

Note: The phosphocholine headgroup fragment at m/z 184.1 is characteristic for PCs and Lyso PCs in positive ion mode.

## Data Processing and Quantification

- **Peak Integration:** Integrate the chromatographic peaks for the endogenous lipids and the **17:1 Lyso PC** internal standard using the instrument's software.
- **Response Ratio Calculation:** Calculate the response ratio for each analyte by dividing the peak area of the analyte by the peak area of the **17:1 Lyso PC** internal standard.
  - $\text{Response Ratio} = (\text{Peak Area of Analyte}) / (\text{Peak Area of } \mathbf{17:1 \text{ Lyso PC}})$
- **Calibration Curve:** To obtain absolute quantification, a calibration curve should be prepared using authentic standards of the lipids of interest at various concentrations, with a fixed amount of the **17:1 Lyso PC** internal standard.
- **Concentration Calculation:** Determine the concentration of the endogenous lipids in the samples by interpolating their response ratios from the calibration curve.

## Quantitative Data Summary

The following table provides an example of how to structure quantitative data obtained from a lipidomics experiment using **17:1 Lyso PC** as an internal standard.

Table 2: Example Quantitative Lipidomics Data

Lipid Species	Retention Time (min)	Peak Area (Analyte)	Peak Area (17:1 Lyso PC IS)	Response Ratio	Concentration (μM)
16:0 Lyso PC	5.2	1.25E+06	2.50E+06	0.50	12.5
18:0 Lyso PC	5.8	8.75E+05	2.50E+06	0.35	8.8
18:1 Lyso PC	5.6	2.13E+06	2.50E+06	0.85	21.3
18:2 Lyso PC	5.4	1.50E+06	2.50E+06	0.60	15.0
20:4 Lyso PC	5.1	5.00E+05	2.50E+06	0.20	5.0

## Conclusion

The use of **17:1 Lyso PC** as an internal standard provides a robust and reliable method for the quantification of a wide range of lipid species by LC-MS/MS. Its unique mass and structural properties allow for accurate correction of experimental variability, leading to high-quality, reproducible data. The protocols and information provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their lipidomics workflows. Proper optimization of extraction, chromatography, and mass spectrometry parameters for the specific lipids and matrices of interest is crucial for achieving the best results.

## References

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